FtsZ-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

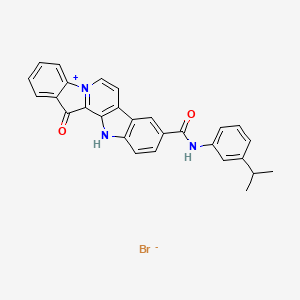

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H22BrN3O2 |

|---|---|

Molecular Weight |

512.4 g/mol |

IUPAC Name |

20-oxo-N-(3-propan-2-ylphenyl)-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide bromide |

InChI |

InChI=1S/C28H21N3O2.BrH/c1-16(2)17-6-5-7-19(14-17)29-28(33)18-10-11-23-22(15-18)20-12-13-31-24-9-4-3-8-21(24)27(32)26(31)25(20)30-23;/h3-16H,1-2H3,(H,29,33);1H |

InChI Key |

RRSMOJZSFIUKKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of FtsZ-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of FtsZ-IN-6, a potent inhibitor of the bacterial cell division protein FtsZ. This document details the scientific background, mechanism of action, quantitative data, and the experimental protocols utilized in its evaluation.

Introduction: The Imperative for Novel Antibiotics and FtsZ as a Target

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent need for the discovery and development of new antibacterial agents with novel mechanisms of action. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.

FtsZ is a prokaryotic homolog of eukaryotic tubulin and a crucial component of the bacterial cytoskeleton. It polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the assembly of the divisome complex, which ultimately leads to cell division. The essential and highly conserved nature of FtsZ across a wide range of bacterial species makes it an attractive target for the development of broad-spectrum antibiotics. Inhibition of FtsZ function disrupts the formation of the Z-ring, leading to filamentation and eventual death of the bacterial cell.

This compound is a novel compound identified as a potent inhibitor of FtsZ, demonstrating significant promise in the ongoing search for new antibacterial therapies.

Discovery of this compound: A Fascaplysin Derivative

This compound, also referred to as compound B6 in some literature, was discovered through a rational drug design approach centered on the natural marine alkaloid fascaplysin. Fascaplysin and its derivatives have been investigated for a variety of biological activities. The discovery workflow for this compound involved the synthesis of a library of novel fascaplysin derivatives with the aim of identifying compounds with potent antibacterial properties and a specific mechanism of action targeting FtsZ.

The logical progression from a lead compound to a specific inhibitor like this compound is depicted in the following workflow:

Synthesis of this compound

This compound is a derivative of fascaplysin. While the precise, step-by-step synthesis is proprietary to its discoverers, a general synthetic route for this class of compounds can be outlined based on published methodologies for fascaplysin derivatives. The synthesis generally involves the construction of the core β-carboline structure followed by the formation of the pentacyclic fascaplysin backbone.

A plausible synthetic pathway is as follows:

Mechanism of Action: Targeting FtsZ Polymerization and GTPase Activity

This compound exerts its antibacterial effect by directly targeting FtsZ and disrupting its function. Specifically, it has been shown to have a dual mechanism of action:

-

Promotion of FtsZ Polymerization: this compound enhances the polymerization of FtsZ monomers into protofilaments. While this may seem counterintuitive for an inhibitor, the resulting polymers are often aberrant or hyper-stabilized, leading to a disruption of the dynamic nature of the Z-ring, which is essential for its proper function in cell division.

-

Inhibition of GTPase Activity: this compound inhibits the GTPase activity of FtsZ. GTP hydrolysis is critical for the treadmilling and dynamic instability of FtsZ polymers, processes necessary for the constriction of the Z-ring. By inhibiting GTPase activity, this compound effectively freezes the Z-ring in a non-functional state.

The signaling pathway of FtsZ and the points of inhibition by this compound can be visualized as follows:

Quantitative Data

The antibacterial activity of this compound has been quantified against several bacterial strains. The available data is summarized in the table below.

| Parameter | Organism | Value | Reference |

| MIC | Staphylococcus aureus (MRSA) | 0.098 µg/mL | [1] |

| MIC | Bacillus subtilis | 0.098 µg/mL | [1] |

| MIC | Streptococcus pneumoniae | 0.049 µg/mL | [1] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of FtsZ inhibitors like this compound. These protocols are based on established methods and may require minor modifications based on the specific properties of the compound and the FtsZ protein from different species.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP solution (100 mM)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Fluorometer or spectrophotometer capable of measuring 90° light scattering

Procedure:

-

Prepare a reaction mixture containing FtsZ (typically 5-10 µM) in pre-warmed polymerization buffer in a cuvette.

-

Add this compound or the vehicle control (e.g., DMSO) to the desired final concentration and incubate for a specified period (e.g., 10 minutes at 25°C).

-

Place the cuvette in the fluorometer and record a baseline light scattering signal for 1-2 minutes.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Monitor the change in light scattering at a fixed wavelength (e.g., 350 nm) over time until the signal reaches a plateau.

-

The rate and extent of polymerization can be determined from the light scattering curve. An increase in the light scattering signal in the presence of this compound would indicate the promotion of polymerization.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization. A common method is the malachite green assay, which detects the release of inorganic phosphate.

Materials:

-

Purified FtsZ protein

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 200 mM KCl, 5 mM MgCl₂)

-

GTP solution (10 mM)

-

This compound or other test compounds

-

Malachite Green Reagent

-

Phosphate standard solution

-

96-well microplate and plate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing FtsZ (typically 2-5 µM) in the assay buffer.

-

Add serial dilutions of this compound or the vehicle control to the wells and pre-incubate for a defined time (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).

-

Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.

-

After a short incubation period (10-15 minutes), measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

-

A standard curve using the phosphate standard solution is used to quantify the amount of phosphate released.

-

The GTPase activity is calculated as moles of phosphate released per mole of FtsZ per minute. A decrease in activity in the presence of this compound indicates inhibition.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

96-well microplates

-

Incubator

Procedure:

-

Prepare a two-fold serial dilution of this compound in the growth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Conclusion

This compound represents a significant advancement in the development of novel antibiotics targeting the essential bacterial cell division protein FtsZ. Its dual mechanism of action, involving the promotion of FtsZ polymerization and the inhibition of its GTPase activity, provides a robust strategy for disrupting bacterial cytokinesis. The potent in vitro activity of this compound against clinically relevant pathogens, including MRSA, underscores its potential as a lead compound for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other FtsZ inhibitors, paving the way for a new generation of antibacterial therapies.

References

FtsZ-IN-6: A Technical Whitepaper for a Novel Bacterial Cell Division Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial targets. One of the most promising is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin essential for bacterial cell division.[1][2] Inhibition of FtsZ function disrupts the formation of the Z-ring at the division site, leading to a failure in cytokinesis and subsequent bacterial cell death.[3] This whitepaper provides a detailed technical overview of FtsZ-IN-6, a potent and novel inhibitor of FtsZ. This compound demonstrates significant bactericidal activity, particularly against Gram-positive pathogens, by promoting FtsZ polymerization while inhibiting its GTPase activity.[4] This document consolidates key quantitative data, outlines detailed experimental protocols for its evaluation, and presents its mechanism of action through structured diagrams and tables.

Introduction to FtsZ as an Antibacterial Target

Bacterial cell division is a precisely orchestrated process critical for bacterial proliferation and survival.[2] At the heart of this process is the FtsZ protein, which polymerizes in a GTP-dependent manner to form a dynamic, ring-like structure known as the Z-ring at the future division site.[2][5] This Z-ring acts as a scaffold, recruiting at least a dozen other proteins to form the divisome, the complex machinery that synthesizes the septal cell wall and constricts the cell to create two daughter cells.[5][6]

Given its essential and highly conserved nature among a wide range of bacteria and its absence in eukaryotes, FtsZ represents an attractive target for the development of new antibiotics with a novel mechanism of action.[1][2][7] Small molecules that perturb FtsZ assembly or function can effectively block bacterial cytokinesis.[3][8] this compound has emerged as a potent inhibitor with a desirable safety profile, making it a significant lead compound in this class.[4]

This compound: Mechanism of Action

This compound exerts its antibacterial effect through a dual-action mechanism targeting the function of the FtsZ protein. Unlike some inhibitors that prevent polymerization, this compound actively promotes the assembly of FtsZ into polymers.[4] Simultaneously, it inhibits the intrinsic GTPase activity of FtsZ.[4] The hydrolysis of GTP is crucial for the dynamic treadmilling of FtsZ filaments, a process essential for the proper remodeling of the Z-ring and septum formation.[2][6] By promoting polymerization and inhibiting GTPase activity, this compound effectively "freezes" the Z-ring in a non-productive state, halting the process of cell division and leading to bacterial cell death.[4]

Quantitative Data Summary

The in vitro efficacy and antibacterial activity of this compound have been quantified through various assays. The data highlights its potency against clinically relevant Gram-positive bacteria and its direct interaction with the FtsZ protein.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | MIC (μg/mL) | Reference |

| Staphylococcus aureus (MRSA, ATCC43300) | Gram-positive | 0.098 | [4] |

| Bacillus subtilis | Gram-positive | 0.098 | [4] |

| Streptococcus pneumoniae | Gram-positive | 0.049 | [4] |

Table 2: In Vitro Biochemical Activity of this compound

| Assay | Target | Condition | Result | Reference |

| FtsZ Polymerization | FtsZ | 4 µg/mL; 10 min; 25°C | Promotes polymerization | [4] |

| GTPase Activity | FtsZ | 0.02-0.64 µg/mL; 30 min | Dose-dependent inhibition | [4] |

| Hemolytic Activity | Human Erythrocytes | 12.5 µg/mL; 1 h; 37°C | Negligible hemolysis | [4] |

| Cytotoxicity | RAW264.7 cells | Not specified | Low cytotoxicity | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are based on established methods for evaluating FtsZ inhibitors.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the polymerization of FtsZ in real-time by detecting changes in 90° angle light scattering. An increase in light scattering corresponds to the formation of FtsZ polymers.

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[9]

-

GTP solution (100 mM stock)

-

This compound (or other test compounds) in DMSO

-

Fluorometer with a thermostatted cuvette holder

Procedure:

-

Pre-warm the fluorometer to 30°C. Set both excitation and emission wavelengths to 350 nm.[9]

-

In a fluorometer cuvette, add the polymerization buffer.

-

Add FtsZ protein to a final concentration of ~12 µM.[10]

-

Add this compound or vehicle control (DMSO) to the desired final concentration.

-

Incubate the mixture in the cuvette chamber for 2-5 minutes to establish a stable baseline reading.[9][11]

-

Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[10][9]

-

Immediately begin recording light scattering intensity over time for 15-20 minutes.

-

Data is plotted as light scattering units versus time. An increase in signal indicates polymerization, and the effect of the inhibitor is compared to the vehicle control.

FtsZ GTPase Activity Assay

This colorimetric assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released during GTP hydrolysis.

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer (as above)

-

GTP solution (2 mM)

-

This compound (or other test compounds) in DMSO

-

Malachite Green reagent for phosphate detection[10]

-

Phosphate standard solution

-

96-well microplate and plate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing polymerization buffer, FtsZ protein (~5-10 µM), and varying concentrations of this compound or vehicle control.

-

Pre-incubate the plates at 37°C for 10-15 minutes.

-

Initiate the reaction by adding GTP to each well.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.[4]

-

Stop the reaction by adding the Malachite Green reagent, which will react with the released phosphate to produce a colored product.[10]

-

After a short incubation for color development, measure the absorbance at ~620-650 nm using a microplate reader.

-

Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.

-

Calculate the GTPase activity and the percentage of inhibition by this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is standard.[12][13][14]

Materials:

-

Bacterial strains (e.g., MRSA ATCC43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

This compound stock solution

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Grow the bacterial strain to the mid-logarithmic phase in the appropriate broth.

-

Adjust the bacterial culture to a concentration of ~5 x 10⁵ CFU/mL.[15]

-

In a 96-well plate, perform a two-fold serial dilution of this compound in broth to achieve a range of concentrations.

-

Inoculate each well (except for a sterility control) with the adjusted bacterial suspension. Include a growth control well with no inhibitor.

-

Incubate the plate at 37°C for 16-20 hours.[14]

-

Determine the MIC by visual inspection: it is the lowest concentration of this compound in which no turbidity (visible growth) is observed.[12][13]

Cellular Effects and Safety Profile

Morphological Changes

Treatment of MRSA with this compound at concentrations corresponding to 4 times its MIC results in distinct morphological changes. After 4 hours of exposure, bacterial cells exhibit notable wrinkling and filamentation on their surfaces.[4] This phenotype is consistent with the disruption of the cell division machinery, where the cell continues to grow but cannot divide, leading to elongated, filamentous forms.

Safety and Selectivity

A critical aspect of any new antimicrobial agent is its selectivity for bacterial targets over host cells. This compound demonstrates a favorable preliminary safety profile. It exhibits low hemolytic activity against human erythrocytes and low cytotoxicity towards mammalian cells (RAW264.7).[4] This selectivity is anticipated for FtsZ inhibitors, as FtsZ is a prokaryotic-specific protein with no direct homolog in mammalian cells.[1][2]

Conclusion and Future Directions

This compound is a potent FtsZ inhibitor with a compelling dual mechanism of action that leads to effective bactericidal activity against Gram-positive pathogens, including resistant strains like MRSA.[4] Its desirable in vitro safety profile, characterized by low hemolytic activity and cytotoxicity, further underscores its potential as a lead compound for a new class of antibiotics.[4] Future research should focus on elucidating its precise binding site on the FtsZ protein, expanding its activity spectrum to include Gram-negative bacteria, and evaluating its in vivo efficacy and pharmacokinetic properties in preclinical models of infection. The continued investigation of this compound and its analogs holds significant promise for addressing the urgent global challenge of antimicrobial resistance.

References

- 1. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 9. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Unveiling the Molecular Grip: A Technical Guide to the FtsZ-IN-6 Binding Site on FtsZ

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the novel antibacterial agent, FtsZ-IN-6, and its target, the bacterial cell division protein FtsZ. FtsZ is a crucial protein in bacterial cytokinesis, making it a prime target for new antimicrobial therapies. This compound, a potent derivative of fascaplysin, has demonstrated significant bactericidal activity, and understanding its precise mechanism of action is paramount for future drug development. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of the this compound binding site, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.

Quantitative Analysis of this compound Bioactivity

This compound has shown promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values, a key measure of antibacterial efficacy, are summarized below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus (MRSA) | 0.098 µg/mL |

| Bacillus subtilis | 0.098 µg/mL |

| Streptococcus pneumoniae | 0.049 µg/mL |

| Table 1: Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria.[1] |

The Binding Locus: The Inter-Domain Cleft of FtsZ

Extensive research, including molecular docking and dynamics simulations, has identified the binding site of fascaplysin derivatives, such as this compound, as the hydrophilic inter-domain cleft (IDC) of the FtsZ protein.[2] This allosteric site is located between the N-terminal GTP-binding domain and the C-terminal domain.[3][4] The binding of this compound to this cleft is proposed to stabilize the polymeric form of FtsZ, promoting its assembly and inhibiting its essential GTPase activity, ultimately leading to a halt in bacterial cell division and subsequent cell death.[1][5] The interaction is facilitated by an appropriate increase in the hydrophobicity of the fascaplysin derivatives and the formation of additional hydrogen bonds with the FtsZ protein.[1]

Visualizing the Molecular Interaction and Experimental Approach

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

The following sections outline the methodologies employed in the key experiments to characterize the interaction of this compound with FtsZ.

FtsZ Polymerization Assay

The effect of this compound on FtsZ polymerization is typically monitored by 90° angle light scattering in a spectrophotometer.

-

Protein Preparation: Purified FtsZ protein is pre-cleared by centrifugation to remove any aggregates.

-

Reaction Mixture: The reaction is carried out in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).

-

Initiation: The baseline light scattering is recorded before the addition of GTP to initiate polymerization.

-

Inhibitor Addition: this compound or a vehicle control (DMSO) is added to the FtsZ solution prior to GTP addition.

-

Data Acquisition: Light scattering intensity is monitored over time at a specific wavelength (e.g., 350 nm) to observe the kinetics of polymerization. An increase in light scattering indicates polymer formation.[1]

FtsZ GTPase Activity Assay

The GTPase activity of FtsZ is quantified by measuring the amount of inorganic phosphate released from GTP hydrolysis using a malachite green-based assay.

-

Reaction Setup: Purified FtsZ is incubated with this compound at various concentrations in a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).

-

Reaction Initiation: The reaction is initiated by the addition of GTP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of released inorganic phosphate is determined by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620-650 nm).

-

Data Analysis: The percentage of GTPase inhibition is calculated by comparing the results with a control reaction lacking the inhibitor.[1]

Molecular Docking and Simulation

Computational methods are employed to predict and analyze the binding mode of this compound to the FtsZ protein.

-

Protein and Ligand Preparation: The 3D crystal structure of FtsZ (e.g., from S. aureus, PDB ID: 3WGN) is obtained from the Protein Data Bank. The structure of this compound is built and optimized using molecular modeling software.

-

Docking Simulation: Molecular docking is performed using software like AutoDock or Glide to predict the binding pose of this compound within the FtsZ protein, typically focusing on the inter-domain cleft.

-

Molecular Dynamics Simulation: The best-docked complex is then subjected to molecular dynamics simulations to assess the stability of the binding pose and analyze the detailed interactions (e.g., hydrogen bonds, hydrophobic interactions) over time. This provides insights into the dynamic nature of the inhibitor-protein complex.[2]

This guide provides a foundational understanding of the binding characteristics of this compound. Further research, including co-crystallization studies, will be invaluable in providing a high-resolution picture of this promising antibacterial agent's interaction with its target, paving the way for the rational design of next-generation antibiotics.

References

- 1. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational molecular design converting fascaplysin derivatives to potent broad-spectrum inhibitors against bacterial pathogens via targeting FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Characterization of FtsZ-IN-6 Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the initial biological characterization of FtsZ-IN-6, a potent inhibitor of the bacterial cell division protein FtsZ. It includes a summary of its quantitative bioactivity, detailed experimental methodologies for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction: Targeting Bacterial Cell Division

The rise of multidrug-resistant bacteria necessitates the development of antibiotics with novel mechanisms of action.[1][2] One of the most promising targets for new antibacterial agents is the essential and highly conserved bacterial cell division machinery.[3][4] Central to this process is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin.[4][5] FtsZ polymerizes in a GTP-dependent manner at the mid-cell to form a dynamic structure known as the Z-ring.[3][6] This Z-ring acts as a scaffold, recruiting a cascade of other proteins to form the divisome, the complex responsible for septal wall synthesis and eventual cell division.[3][5]

Inhibiting the function of FtsZ, either by disrupting its polymerization dynamics or inhibiting its GTPase activity, effectively blocks bacterial cytokinesis, leading to cell filamentation and death.[7] this compound is a novel small molecule identified as a potent inhibitor of FtsZ. This guide details its initial bioactivity profile and the methods used for its characterization.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by directly targeting FtsZ. Its mechanism is dual-pronged: it promotes the polymerization of FtsZ protofilaments while simultaneously inhibiting the protein's intrinsic GTPase activity.[8] The GTPase activity of FtsZ is crucial for the dynamic turnover of subunits within the Z-ring, a process essential for its proper constriction.[9] By promoting polymerization and inhibiting GTP hydrolysis, this compound likely stabilizes FtsZ polymers, disrupting the delicate dynamic instability required for a functional Z-ring.[8][10] This disruption halts the cell division process, resulting in characteristic cell filamentation and subsequent bactericidal effects.[8]

Quantitative Bioactivity Data

The bioactivity of this compound has been quantified through various in vitro assays. The data demonstrates potent activity against Gram-positive bacteria and specific effects on FtsZ functions with minimal impact on mammalian cells.

| Assay Type | Parameter | Target/Organism | Value | Reference |

| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA) | 0.098 µg/mL | [8] |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 0.098 µg/mL | [8] | |

| Minimum Inhibitory Concentration (MIC) | Streptococcus pneumoniae | 0.049 µg/mL | [8] | |

| Biochemical Activity | FtsZ Polymerization | FtsZ Protein | 4 µg/mL (Promotes) | [8] |

| GTPase Activity | FtsZ Protein | 0.02 - 0.64 µg/mL (Inhibits) | [8] | |

| Toxicology | Hemolytic Activity | Human Erythrocytes | 12.5 µg/mL (Negligible) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity findings. The following sections outline the protocols for key experiments used in the characterization of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Bacterial Culture: A single colony of the test strain (e.g., MRSA ATCC 43300) is inoculated into Cation-adjusted Mueller-Hinton Broth (CAMHB) and grown overnight at 37°C.[11]

-

Inoculum Preparation: The overnight culture is diluted in fresh CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]

-

Compound Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted two-fold across a 96-well microtiter plate using CAMHB. The final DMSO concentration in each well is maintained at or below 1%.

-

Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the plate.

-

Incubation: The plate is incubated at 37°C for 18 to 24 hours.[11]

-

MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.[11]

FtsZ Polymerization Assay (Light Scattering)

This assay measures the ability of a compound to affect the GTP-induced polymerization of purified FtsZ protein by monitoring changes in light scattering.

Methodology:

-

Protein Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer. The concentration is determined using a standard protein assay.

-

Reaction Setup: The assay is performed in a polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl2).[12]

-

Incubation: Purified FtsZ (e.g., 12 µM) is added to the polymerization buffer with either this compound (e.g., 4 µg/mL) or a DMSO vehicle control.[8][12] The mixture is placed in a cuvette and allowed to equilibrate to the desired temperature (e.g., 25°C) in a fluorometer or spectrophotometer capable of measuring 90° light scattering.[8][13]

-

Initiation: The reaction is initiated by the addition of GTP to a final concentration of 1-2 mM.[12]

-

Measurement: Light scattering intensity is monitored over time (e.g., 10-20 minutes). An increase in scattering indicates polymer formation.[12][13] this compound is expected to increase the rate and extent of scattering compared to the control.[8]

FtsZ GTPase Activity Assay

This colorimetric assay quantifies the GTP hydrolysis rate of FtsZ by measuring the amount of inorganic phosphate (Pi) released.

Methodology:

-

Reaction Setup: Purified FtsZ protein (e.g., 5 µM) is incubated in a 96-well plate with GTPase assay buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl2) and varying concentrations of this compound (e.g., 0.02 to 0.64 µg/mL).[8][14]

-

Initiation: The reaction is started by adding GTP (final concentration 1 mM).[15]

-

Incubation: The plate is incubated at a constant temperature (e.g., 30°C or 37°C) for a fixed time (e.g., 30 minutes) during which GTP hydrolysis occurs.[8][15]

-

Termination: The reaction is stopped by adding an EDTA solution.[16]

-

Detection: A malachite green-molybdate reagent is added to each well.[16] This reagent reacts with the free inorganic phosphate released during GTP hydrolysis to produce a colored complex.

-

Quantification: After a short incubation for color development, the absorbance is measured at ~620 nm. The amount of phosphate released is calculated from a standard curve prepared using known concentrations of phosphate.[16] The inhibitory effect of this compound is determined by comparing the activity to a vehicle-only control.

Hemolysis Assay

This assay assesses the lytic effect of a compound on red blood cells (erythrocytes) as an early indicator of potential cytotoxicity.

Methodology:

-

RBC Preparation: Fresh human red blood cells are obtained and washed three times with cold, sterile phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.

-

Incubation: A 2% (v/v) suspension of the washed RBCs is prepared in PBS. This suspension is incubated with this compound (e.g., 12.5 µg/mL), a negative control (PBS), and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).[8]

-

Reaction: The mixtures are incubated for 1 hour at 37°C with gentle agitation.[8]

-

Separation: After incubation, the samples are centrifuged to pellet the intact RBCs.

-

Measurement: The supernatant, containing released hemoglobin from lysed cells, is transferred to a new 96-well plate. The absorbance is measured at 540 nm.

-

Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 this compound is considered non-hemolytic if the percentage is very low.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. View of A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target [bjbms.org]

- 3. Frontiers | A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity [frontiersin.org]

- 4. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 10. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Slow Polymerization of Mycobacterium tuberculosis FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of FtsZ-IN-6 for Bacterial FtsZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, the identification of novel antibacterial targets is a critical area of research. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin.[1][2] FtsZ is essential for bacterial cell division, where it polymerizes at the mid-cell to form the Z-ring, a structure that initiates septum formation and cytokinesis.[3] Its high conservation among bacterial species and significant structural divergence from eukaryotic tubulin make it an attractive target for the development of selective antibacterial agents with a reduced likelihood of off-target effects in humans.[1]

FtsZ-IN-6 is a potent small molecule inhibitor of FtsZ.[4][5][6][7] This technical guide provides an in-depth exploration of the specificity of this compound for bacterial FtsZ, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action

This compound exerts its antibacterial effect by targeting and modulating the function of the FtsZ protein. It has been shown to promote the polymerization of FtsZ while simultaneously inhibiting its GTPase activity.[4][5][6][7] This dual action disrupts the dynamic nature of the Z-ring, leading to the formation of aberrant, non-functional FtsZ structures, ultimately blocking bacterial cell division and leading to cell death.[4][5][6][7] The binding site for many FtsZ inhibitors is the interdomain cleft (IDC), a region with less sequence and structural similarity to tubulin, which contributes to their specificity.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

| Parameter | Organism/Cell Line | Value | Reference |

| MIC | Staphylococcus aureus (MRSA) | 0.098 µg/mL | [4][5] |

| Bacillus subtilis | 0.098 µg/mL | [4][5] | |

| Streptococcus pneumoniae | 0.049 µg/mL | [4][5] | |

| Hemolytic Activity | Human Erythrocytes | Negligible at 12.5 µg/mL | [4][5] |

| Cytotoxicity | RAW264.7 cells | Low | [4][5] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of FtsZ inhibitors are provided below.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the extent of FtsZ polymerization by detecting changes in light scattering.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP solution (1 mM)

-

This compound (or other inhibitor) at various concentrations

-

Spectrofluorometer or a spectrophotometer capable of measuring 90° light scattering

Procedure:

-

Pre-warm the polymerization buffer and other reagents to the desired reaction temperature (e.g., 37°C).

-

In a cuvette, mix the purified FtsZ protein with the polymerization buffer and the desired concentration of this compound or vehicle control.

-

Incubate the mixture for a short period to allow for inhibitor binding.

-

Initiate polymerization by adding GTP to the cuvette.

-

Immediately begin recording the light scattering signal at a fixed wavelength (e.g., 350 nm or 400 nm) over time.

-

The increase in light scattering is indicative of FtsZ polymerization. The effect of the inhibitor is determined by comparing the polymerization curves in the presence and absence of the compound.

FtsZ GTPase Activity Assay

This assay quantifies the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Materials:

-

Purified FtsZ protein

-

GTPase reaction buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂)

-

GTP solution

-

This compound (or other inhibitor) at various concentrations

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Procedure:

-

Set up reactions in a 96-well plate containing the GTPase reaction buffer, purified FtsZ protein, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding GTP to each well.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

-

The absorbance is measured using a microplate reader, and the GTPase activity is calculated based on a phosphate standard curve. The inhibitory effect of this compound is determined by the reduction in phosphate release compared to the control.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, or RAW264.7)

-

Complete cell culture medium

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere and grow overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 (the concentration that inhibits 50% of cell growth) can be determined.

Visualizations

This compound Signaling Pathway

Caption: this compound disrupts bacterial cell division by promoting aberrant FtsZ polymerization.

Experimental Workflow for Specificity Assessment

Caption: Workflow for determining the specificity of this compound.

Conclusion

This compound demonstrates potent and specific activity against bacterial FtsZ, leading to the inhibition of bacterial cell division at low concentrations. The available data indicates minimal effects on mammalian cells, highlighting its potential as a selective antibacterial agent. The structural differences between bacterial FtsZ and eukaryotic tubulin, particularly in the inhibitor binding sites, provide a strong basis for this specificity. Further quantitative analysis of its effects on a wider range of bacterial FtsZ homologs and a direct comparison with its effects on tubulin polymerization would further solidify its profile as a specific FtsZ inhibitor. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this promising area of antibacterial drug discovery.

References

- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. erc.bioscientifica.com [erc.bioscientifica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Inhibition of FtsZ GTPase Activity by Small-Molecule Inhibitors

This guide provides a detailed examination of the inhibition of the bacterial cell division protein FtsZ, a promising target for novel antibacterial agents. While specific data for a compound designated "FtsZ-IN-6" is not publicly available, this document will focus on the well-characterized mechanisms of potent FtsZ inhibitors that modulate its GTPase activity, using a representative benzamide-class inhibitor as a primary example.

Introduction: FtsZ as a Therapeutic Target

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[1][2] It plays a central role in prokaryotic cell division by polymerizing at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome complex.[1][3][4] The assembly and disassembly of the Z-ring are tightly regulated by FtsZ's intrinsic GTPase activity.[5] GTP binding promotes the polymerization of FtsZ monomers into protofilaments, and subsequent GTP hydrolysis to GDP leads to a conformational change that destabilizes the polymer, facilitating depolymerization.[5] This dynamic turnover is essential for the proper constriction of the Z-ring and successful cell division.[2] Consequently, inhibiting the GTPase activity of FtsZ disrupts this delicate equilibrium, leading to a block in cytokinesis and ultimately bacterial cell death, making FtsZ an attractive target for the development of new antibiotics.[1][2][6]

Mechanism of FtsZ Inhibition by Benzamide-Class Compounds

Several classes of small molecules have been identified as FtsZ inhibitors.[6][7] One of the most studied classes is the benzamides, such as PC190723. These compounds do not bind to the GTP-binding site but rather to an allosteric site located in a cleft between the N-terminal and C-terminal domains of the FtsZ protein.[8][9][10]

Binding of a benzamide inhibitor to this allosteric site stabilizes FtsZ in a conformation that is favorable for polymerization.[10] This leads to an over-stabilization of FtsZ protofilaments, effectively locking them in a polymerized state and preventing the dynamic disassembly required for Z-ring constriction.[10] While this action might not directly inhibit the catalytic step of GTP hydrolysis, it profoundly affects the overall GTPase cycle, which is intrinsically linked to the polymerization-depolymerization dynamics. By preventing the conformational changes associated with depolymerization, these inhibitors effectively halt the dynamic turnover of the Z-ring, thus inhibiting cell division.

Quantitative Data: Inhibition of FtsZ Activity

The following table summarizes hypothetical but representative quantitative data for a potent benzamide-class FtsZ inhibitor, based on values reported in the literature for similar compounds.

| Parameter | Value | Description |

| IC50 (GTPase Activity) | 0.5 µM | The half-maximal inhibitory concentration for the inhibition of FtsZ's GTPase activity. |

| Kd (Binding Affinity) | 0.2 µM | The dissociation constant for the binding of the inhibitor to FtsZ, indicating high-affinity interaction. |

| Effect on Polymerization | Stimulation | The inhibitor promotes the assembly and stabilization of FtsZ protofilaments. |

| MIC (S. aureus) | 1 µg/mL | The minimum inhibitory concentration required to inhibit the growth of Staphylococcus aureus. |

| MIC (E. coli) | >64 µg/mL | The minimum inhibitory concentration against Escherichia coli, indicating potential challenges with Gram-negative permeability. |

Experimental Protocols

A detailed protocol for the purification of FtsZ is a prerequisite for in vitro assays. Typically, the ftsZ gene is cloned into an expression vector (e.g., pET vector) and overexpressed in E. coli BL21(DE3) cells. Purification often involves multiple chromatography steps, such as ion-exchange and size-exclusion chromatography, to obtain highly pure and active FtsZ protein.

This assay measures the rate of GTP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl2)

-

GTP stock solution (100 mM)

-

Malachite Green reagent

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing FtsZ (e.g., 5 µM) in polymerization buffer in the wells of a 96-well plate.

-

Add the FtsZ inhibitor (e.g., this compound) at various concentrations to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an equal volume of Malachite Green reagent.

-

After a 15-minute color development period, measure the absorbance at 620 nm using a spectrophotometer.

-

Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in each reaction.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

This method monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ monomers assemble into larger polymers.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP stock solution

-

Fluorometer or spectrophotometer with a 90° light scattering module

Procedure:

-

Add FtsZ (e.g., 10 µM) to a cuvette containing polymerization buffer.

-

Add the FtsZ inhibitor at the desired concentration.

-

Place the cuvette in the fluorometer and record a baseline reading (excitation and emission wavelengths typically set to 350 nm).

-

Initiate polymerization by adding GTP (final concentration 1 mM).

-

Record the change in light scattering over time. An increase in scattering indicates polymer formation.

Visualizations

Caption: FtsZ polymerization cycle and the inhibitory mechanism of a benzamide-class compound.

Caption: A typical experimental workflow for screening and characterizing FtsZ inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. pnas.org [pnas.org]

- 6. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

FtsZ-IN-6: Application Notes for In Vitro FtsZ Polymerization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial prokaryotic cytoskeletal protein and a homolog of eukaryotic tubulin.[1] It plays a vital role in bacterial cell division by forming a contractile ring (Z-ring) at the division site, making it an attractive target for novel antimicrobial agents.[1][2] FtsZ-IN-6 is a potent inhibitor of FtsZ that functions by promoting FtsZ polymerization while simultaneously inhibiting its GTPase activity, ultimately leading to the disruption of bacterial cell division and cell death.[3] This document provides detailed protocols for in vitro FtsZ polymerization assays utilizing this compound, along with relevant quantitative data and a visualization of the compound's mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound from in vitro studies.

| Parameter | Value | Organism/Conditions | Reference |

| MIC (Minimum Inhibitory Concentration) | 0.098 µg/mL | Methicillin-resistant S. aureus (MRSA) | [3] |

| 0.098 µg/mL | B. subtilis | [3] | |

| 0.049 µg/mL | S. pneumoniae | [3] | |

| FtsZ Polymerization Promotion | 4 µg/mL | 10 min incubation at 25 °C | [3] |

| GTPase Activity Inhibition | 0.02-0.64 µg/mL | 30 min incubation (dose-dependent) | [3] |

| Hemolytic Activity | Negligible | 12.5 µg/mL; 1 h at 37 °C against human erythrocytes | [3] |

Mechanism of Action

FtsZ monomers polymerize in a head-to-tail fashion in the presence of GTP to form protofilaments.[4] The hydrolysis of GTP to GDP within the polymer leads to a conformational change that weakens subunit interactions, resulting in filament disassembly.[4] This dynamic process of assembly and disassembly is essential for the function of the Z-ring. This compound disrupts this cycle by promoting the polymerization of FtsZ while inhibiting its GTPase activity.[3] This leads to the formation of overly stable FtsZ polymers that are unable to dynamically remodel, thereby blocking cell division.

Caption: Mechanism of FtsZ polymerization and its inhibition by this compound.

Experimental Protocols

Several in vitro methods can be employed to study FtsZ polymerization and the effects of inhibitors like this compound. These include light scattering assays, sedimentation assays, and GTPase activity assays.[5][6]

FtsZ Polymerization Assay by Light Scattering

This method monitors the increase in light scattering as FtsZ monomers assemble into larger polymers in real-time.

Materials:

-

Purified FtsZ protein

-

This compound

-

Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[7]

-

GTP solution (e.g., 20 mM stock in polymerization buffer)

-

Fluorometer or spectrophotometer capable of 90° light scattering measurements

Procedure:

-

Prepare a reaction mixture containing FtsZ (e.g., 12.5 µM) in pre-warmed polymerization buffer at 30°C.[7]

-

Add the desired concentration of this compound (e.g., 4 µg/mL) or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at 30°C.

-

Place the reaction mixture in a cuvette inside the fluorometer and establish a baseline reading for 2-5 minutes.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.[7]

-

Monitor the change in light scattering at a 90° angle over time (e.g., for 15-30 minutes). An increase in light scattering indicates FtsZ polymerization.

Caption: Workflow for the FtsZ light scattering polymerization assay.

FtsZ Polymerization Assay by Sedimentation

This endpoint assay separates FtsZ polymers from monomers by centrifugation. The amount of FtsZ in the pellet corresponds to the extent of polymerization.

Materials:

-

Purified FtsZ protein

-

This compound

-

Polymerization Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂)[8]

-

GTP and GDP solutions

-

Ultracentrifuge and appropriate tubes

-

SDS-PAGE equipment and reagents

Procedure:

-

Prepare reaction mixtures containing FtsZ (e.g., 10-12 µM) in polymerization buffer.[6][8]

-

Add varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixtures at 30°C for 2 minutes.[6]

-

Initiate polymerization by adding GTP to a final concentration of 1-2 mM. A negative control with GDP should be included.[6]

-

Incubate for a defined period (e.g., 10-20 minutes) at 30°C to allow for polymerization.[6]

-

Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet the FtsZ polymers.[8]

-

Carefully separate the supernatant (containing monomers) from the pellet (containing polymers).

-

Resuspend the pellet in a volume of buffer equal to the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and quantify the amount of FtsZ in each fraction by densitometry.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics. A common method is to measure the amount of inorganic phosphate (Pi) released.

Materials:

-

Purified FtsZ protein

-

This compound

-

Polymerization Buffer

-

GTP solution

-

Malachite green reagent for phosphate detection[9]

-

Phosphate standards

-

Microplate reader

Procedure:

-

Set up reactions in a 96-well plate containing FtsZ in polymerization buffer with varying concentrations of this compound (e.g., 0.02-0.64 µg/mL) or vehicle control.[3]

-

Pre-incubate at the desired temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding GTP.

-

At various time points, stop the reaction in individual wells by adding a stop solution (e.g., EDTA).[9]

-

Add the malachite green reagent to all wells to detect the released inorganic phosphate.[9]

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in each sample.

-

Calculate the GTPase activity (moles of Pi released per mole of FtsZ per minute) and determine the inhibitory effect of this compound.

Expected Results

-

Light Scattering: In the presence of this compound, an increase in the rate and extent of light scattering is expected compared to the control, indicating enhanced polymerization.

-

Sedimentation Assay: A higher proportion of FtsZ will be found in the pellet fraction in samples treated with this compound, confirming the promotion of polymerization.

-

GTPase Activity Assay: A dose-dependent decrease in the rate of phosphate release will be observed in the presence of this compound, demonstrating the inhibition of FtsZ's GTPase activity.[3]

Conclusion

This compound presents a compelling mechanism of antibacterial action by promoting FtsZ polymerization while inhibiting its GTPase activity. The protocols outlined in this document provide a framework for researchers to investigate the in vitro effects of this compound and other potential FtsZ inhibitors. These assays are essential tools in the characterization of novel antibacterial compounds targeting bacterial cell division.

References

- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | N-terminus GTPase domain of the cytoskeleton protein FtsZ plays a critical role in its adaptation to high hydrostatic pressure [frontiersin.org]

- 5. research.rug.nl [research.rug.nl]

- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FtsZ-IN-6 in Bacterial Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FtsZ-IN-6, a potent inhibitor of the bacterial cell division protein FtsZ, in various cell culture experiments. This document outlines the mechanism of action, provides key quantitative data, and offers detailed protocols for assessing the compound's antibacterial activity.

Introduction to FtsZ and this compound

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial cytoskeletal protein in most bacteria, analogous to tubulin in eukaryotes.[1][2][3] It polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the recruitment of other proteins to form the divisome.[3][4] The Z-ring constricts to mediate septum formation and cell division.[4][5] Due to its essential and highly conserved nature among bacterial species and its absence in eukaryotes, FtsZ is a prime target for novel antibacterial agents.[1][3]

This compound is a small molecule inhibitor that targets FtsZ. Its mechanism of action involves the promotion of FtsZ polymerization while simultaneously inhibiting its GTPase activity.[6] This disruption of normal FtsZ dynamics leads to the formation of aberrant, non-functional Z-rings, ultimately blocking bacterial cell division and resulting in cell death.[6] this compound has demonstrated potent bactericidal activity, particularly against Gram-positive bacteria, with a low tendency for resistance development and minimal cytotoxicity to mammalian cells.[6]

Quantitative Data

The antibacterial efficacy of this compound has been quantified against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that visibly inhibits bacterial growth.

| Bacterial Strain | Gram Staining | MIC (μg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Gram-positive | 0.098 | [6] |

| Bacillus subtilis | Gram-positive | 0.098 | [6] |

| Streptococcus pneumoniae | Gram-positive | 0.049 | [6] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the normal bacterial cell division process mediated by FtsZ and the inhibitory effect of this compound.

Caption: Mechanism of this compound action on bacterial cell division.

Experimental Protocols

This section provides detailed protocols for evaluating the effects of this compound in bacterial cell culture.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial strain of interest (e.g., S. aureus MRSA ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.

Bacterial Morphology Analysis via Microscopy

This protocol describes how to observe changes in bacterial morphology, such as filamentation, induced by this compound.

Materials:

-

Bacterial strain of interest

-

Liquid growth medium (e.g., Tryptic Soy Broth)

-

This compound

-

Microscope slides and coverslips

-

Phase-contrast or fluorescence microscope (if using fluorescent stains)

-

Membrane stain (e.g., FM 4-64) and DNA stain (e.g., DAPI) (optional)

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Treat the culture with this compound at a concentration of 4x MIC.[6] An untreated culture should be used as a control.

-

Incubate the cultures for a specific time course (e.g., 2, 4, and 6 hours) at 37°C with shaking.

-

At each time point, take a small aliquot of the culture.

-

(Optional) Stain the cells with FM 4-64 and DAPI to visualize the cell membrane and nucleoids, respectively.

-

Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under the microscope.

-

Capture images to document any changes in cell length and shape. Look for the characteristic filamentation phenotype indicative of cell division inhibition.

FtsZ GTPase Activity Assay

This protocol measures the effect of this compound on the GTPase activity of purified FtsZ protein.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2)

-

GTP solution (e.g., 1 mM)

-

This compound at various concentrations

-

Malachite green-molybdate reagent for phosphate detection

Procedure:

-

In a 96-well plate, add purified FtsZ to the polymerization buffer.

-

Add different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 0.5 mM.

-

Incubate the reaction at 25°C for 30 minutes.

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green-molybdate reagent.

-

Read the absorbance at 620 nm.

-

Calculate the percentage of GTPase activity inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel FtsZ inhibitor like this compound.

Caption: A typical experimental workflow for evaluating this compound.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to study bacterial cell division and as a lead compound in the development of novel antibiotics.

References

- 1. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 3. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Determining the MIC of a Novel FtsZ Inhibitor Against Staphylococcus aureus

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health.[1][2][3] This necessitates the discovery and development of novel antibacterial agents that act on new molecular targets. One of the most promising of these targets is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][4][5]

FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase that is essential for bacterial cell division.[2][6] It polymerizes at the mid-cell to form a contractile structure known as the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[1][7] The constriction of the Z-ring leads to septation and the formation of two daughter cells.[2] Given its crucial role and its high conservation among bacterial species, coupled with low sequence similarity to its eukaryotic counterpart, FtsZ is an attractive target for the development of new antibiotics.[1][6]

FtsZ inhibitors are a class of molecules that disrupt the normal function of FtsZ, thereby inhibiting bacterial cell division and leading to cell death.[8][9] These inhibitors can act through various mechanisms, such as interfering with GTPase activity or perturbing the dynamics of FtsZ assembly and disassembly.[8][9] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a representative FtsZ inhibitor, FtsZ-IN-6, against S. aureus. The MIC is a critical parameter for evaluating the potency of a new antimicrobial agent and is the lowest concentration of the drug that prevents visible growth of a bacterium. The broth microdilution method, a standardized and widely accepted technique, is described herein.[10][11][12]

Mechanism of Action: FtsZ Inhibition

The diagram below illustrates the mechanism of action of FtsZ inhibitors. Under normal conditions, FtsZ monomers polymerize in a GTP-dependent manner to form protofilaments, which then assemble into the Z-ring at the division site. FtsZ inhibitors, such as this compound, bind to FtsZ and disrupt this process, leading to the inhibition of Z-ring formation, failed cell division, and ultimately, bacterial cell death.

Caption: Mechanism of FtsZ Inhibition.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound against S. aureus using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials

-

Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and clinical isolates of MSSA and MRSA)

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette (8 or 12 channels) and single-channel pipettes

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Plate reader (optional, for automated reading)

Experimental Workflow

The following diagram outlines the workflow for the broth microdilution MIC assay.

Caption: Broth Microdilution MIC Assay Workflow.

Step-by-Step Procedure

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a working stock solution of this compound in CAMHB at twice the highest desired final concentration. For example, if the highest final concentration to be tested is 64 µg/mL, prepare a 128 µg/mL solution.

-

Note: Ensure the concentration of the solvent (e.g., DMSO) does not exceed a level that affects bacterial growth (typically <1%).

-

-

Plate Setup:

-

Using a multichannel pipette, dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Dispense 100 µL of the 2x concentrated this compound working solution into well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Dispense 50 µL of the diluted bacterial inoculum (prepared in Step 1) into wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well (1-11) will be 100 µL.

-

-

Incubation:

-

Cover the plate with a lid or sealing film.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plate for bacterial growth. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).

-

Data Presentation

The following table summarizes hypothetical but representative MIC data for this compound against a panel of S. aureus strains, including quality control, methicillin-sensitive, and methicillin-resistant isolates. This data illustrates the expected outcomes of the MIC assay.

| Strain ID | Phenotype | This compound MIC (µg/mL) |

| ATCC 29213 | MSSA (QC) | 1 |

| ATCC 25923 | MSSA | 2 |

| Clinical Isolate 1 | MSSA | 1 |

| Clinical Isolate 2 | MSSA | 2 |

| Clinical Isolate 3 | MSSA | 4 |

| ATCC 43300 | MRSA | 2 |

| Clinical Isolate 4 | MRSA | 2 |

| Clinical Isolate 5 | MRSA | 4 |

| Clinical Isolate 6 | MRSA | 1 |

| MIC Range | All Strains | 1 - 4 |

| MIC₅₀ | All Strains | 2 |

| MIC₉₀ | All Strains | 4 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various S. aureus strains. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Discussion and Troubleshooting

The determination of the MIC is a foundational step in the preclinical evaluation of any novel antimicrobial compound. The broth microdilution method described here is a robust and reproducible assay for assessing the in vitro potency of FtsZ inhibitors like this compound against S. aureus. The representative data indicate that this compound is active against both MSSA and MRSA strains, which is a desirable characteristic for a new anti-staphylococcal agent.[13]

Potential Issues and Solutions:

-

No growth in the growth control well: This could be due to an inactive inoculum or issues with the growth medium. Ensure the bacterial culture is fresh and the medium is prepared correctly.

-

Growth in the sterility control well: This indicates contamination of the medium or reagents. Use fresh, sterile materials and aseptic techniques.

-